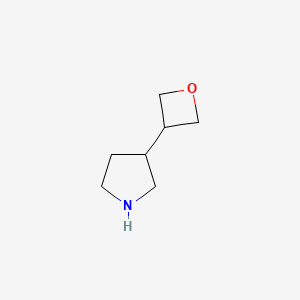

3-(Oxetan-3-yl)pyrrolidine

描述

Contextualization within Heterocyclic Medicinal Chemistry

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings, are fundamental to the field of medicinal chemistry. A vast number of approved drugs contain heterocyclic moieties, which are often essential for biological activity. Within this broad class, saturated heterocycles like pyrrolidine (B122466) and oxetane (B1205548) have gained prominence. The 3-(oxetan-3-yl)pyrrolidine scaffold is a prime example of how these individual heterocyclic systems can be strategically combined to create novel molecular architectures with potentially superior properties for drug development.

Significance of Oxetane and Pyrrolidine Motifs in Contemporary Molecular Design

The pyrrolidine ring is a five-membered saturated nitrogen-containing heterocycle that is a common feature in numerous natural products and synthetic drugs. pharmablock.com Its prevalence in medicinal chemistry can be attributed to several key factors:

Improved Physicochemical Properties : The pyrrolidine motif can enhance aqueous solubility and other important physicochemical properties of a drug molecule. pharmablock.com

Hydrogen Bonding Capabilities : The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor, while the N-H group can serve as a hydrogen bond donor, facilitating interactions with biological targets. pharmablock.com

Three-Dimensionality : The non-planar, puckered nature of the pyrrolidine ring provides a three-dimensional character to molecules, which can lead to improved binding affinity and selectivity for target proteins. nih.govresearchgate.net

Stereochemical Diversity : The presence of stereogenic centers in substituted pyrrolidines allows for the exploration of different spatial arrangements, which can significantly impact biological activity. nih.govresearchgate.net

The oxetane ring, a four-membered cyclic ether, has emerged as an increasingly popular motif in drug discovery. nih.govacs.org Its utility stems from its unique combination of properties:

Polarity and Low Lipophilicity : Oxetanes are small, polar motifs that can improve a compound's solubility and reduce its lipophilicity without a significant increase in molecular weight. acs.org

Metabolic Stability : The oxetane ring can be used to block metabolically vulnerable sites in a molecule, thereby improving its metabolic stability. acs.orgbeilstein-journals.org

Bioisosteric Replacement : Oxetanes are considered valuable bioisosteres for gem-dimethyl and carbonyl groups. acs.orgbeilstein-journals.org This replacement can lead to improved physicochemical and pharmacokinetic properties while maintaining or enhancing biological activity. acs.org For instance, replacing a carbonyl group with an oxetane can circumvent carbonyl-specific enzymatic degradation. nih.gov

Modulation of Basicity : When placed near an amine, the electron-withdrawing nature of the oxetane can reduce the amine's basicity (pKa). nih.govacs.orgnih.gov

The strategic fusion of these two motifs in this compound creates a scaffold that leverages the advantageous properties of both rings.

Overview of Research Trajectories involving this compound Scaffolds

Research involving this compound and its derivatives has spanned various therapeutic areas, demonstrating its versatility as a building block in drug design. A notable area of investigation is in the development of inhibitors for enzymes implicated in diseases like cancer.

For example, derivatives of this scaffold have been explored as inhibitors of the FTO (fat mass and obesity-associated) protein, an enzyme linked to tumorigenesis. nih.gov In these studies, the oxetane-pyrrolidine moiety was designed to replace an amide linker in a previous lead compound. nih.gov This modification was shown to strengthen hydrogen bonding interactions with key residues in the FTO active site, such as Ser 229, leading to potent and selective inhibitors. nih.gov The incorporation of the oxetane was also associated with favorable solubility properties. nih.gov

Furthermore, the synthesis of various derivatives, such as (3-(Pyrrolidin-1-yl)oxetan-3-yl)methanamine, highlights the chemical tractability of the scaffold and the potential for further functionalization to optimize biological activity. nih.gov The synthesis often involves the reaction of an oxetane precursor with pyrrolidine, followed by further chemical transformations. nih.gov

Structure

3D Structure

属性

IUPAC Name |

3-(oxetan-3-yl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-2-8-3-6(1)7-4-9-5-7/h6-8H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXASJDNDNLHYAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2COC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201312395 | |

| Record name | 3-(3-Oxetanyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201312395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1273567-00-2 | |

| Record name | 3-(3-Oxetanyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1273567-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3-Oxetanyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201312395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of 3 Oxetan 3 Yl Pyrrolidine Scaffold

Reactions of the Oxetane (B1205548) Moiety within 3-(Oxetan-3-yl)pyrrolidine

The oxetane ring, a four-membered cyclic ether, is characterized by significant ring strain, which makes it susceptible to ring-opening reactions. However, the stability of the oxetane ring is influenced by its substitution pattern, with 3,3-disubstituted oxetanes exhibiting greater stability.

Ring-Opening Reactions and Mechanisms

The ring-opening of the oxetane moiety in this compound can be initiated under acidic conditions. chemrxiv.org The mechanism typically involves the protonation of the oxetane oxygen, which activates the ring for nucleophilic attack. The regioselectivity of the ring-opening is dependent on the nature of the nucleophile and the reaction conditions.

Under strongly acidic conditions, the oxetane ring is prone to decomposition through acid-catalyzed ring-opening. chemrxiv.org This reaction is a key consideration when selecting reagents and conditions for the derivatization of the pyrrolidine (B122466) nitrogen. For instance, attempts to perform esterification of an oxetane-containing carboxylic acid using an alcohol in the presence of hydrochloric acid can lead to the decomposition of the oxetane ring. chemrxiv.org

The general mechanism for the acid-catalyzed ring-opening of an oxetane involves the following steps:

Protonation of the oxetane oxygen: This step forms a highly reactive oxonium ion.

Nucleophilic attack: A nucleophile attacks one of the carbon atoms of the oxetane ring. In the context of this compound, the nucleophile could be an external reagent or potentially the pyrrolidine nitrogen itself, especially if it is not protonated.

Ring-opening: The C-O bond of the oxetane cleaves, relieving the ring strain and forming a functionalized product.

The stability of the oxetane ring toward ring-opening is a critical factor in the synthetic utility of the this compound scaffold. While generally stable under basic and neutral conditions, the propensity for ring-opening under acidic conditions necessitates careful reaction design.

Substitutions on the Oxetane Ring

Direct substitution on the oxetane ring of a pre-formed this compound scaffold is less common than derivatization of the pyrrolidine moiety. However, functionalization of the oxetane ring is often achieved during the synthesis of the scaffold itself, starting from precursors like oxetan-3-one. For instance, reactions such as the Horner–Wadsworth–Emmons reaction with oxetan-3-one can introduce α,β-unsaturated ester functionalities. chemrxiv.org

Reactions of the Pyrrolidine Moiety within this compound

The pyrrolidine ring in this compound contains a secondary amine, which is a key site for a variety of chemical transformations, including N-alkylation and N-acylation.

N-Alkylation and Acylation Reactions

The nitrogen atom of the pyrrolidine ring is nucleophilic and readily undergoes N-alkylation and N-acylation reactions. These reactions are fundamental for introducing a wide range of substituents and for modulating the physicochemical properties of the molecule.

N-Alkylation: N-alkylation can be achieved by reacting this compound with alkyl halides in the presence of a base. The choice of base is important to avoid conditions that could promote the ring-opening of the oxetane. Common bases used for N-alkylation of secondary amines include potassium carbonate and triethylamine.

| Reagent | Base | Product | Reference |

| Alkyl Halide | K2CO3 | N-Alkyl-3-(oxetan-3-yl)pyrrolidine | fabad.org.tr |

| 1-(chloromethyl)-4-methoxybenzene | K2CO3 in DMF | N-(4-methoxybenzyl)-3-(oxetan-3-yl)pyrrolidine | fabad.org.tr |

N-Acylation: N-acylation is another important transformation of the pyrrolidine nitrogen. Acyl chlorides and acid anhydrides are common acylating agents. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the acid generated during the reaction. A significant example of N-acylation is the introduction of a tert-butoxycarbonyl (Boc) protecting group, which is often used to modulate the reactivity of the amine and to facilitate further functionalization of the pyrrolidine ring. The synthesis of (±)-tert-butyl 2-(oxetan-3-yl)pyrrolidine-1-carboxylate demonstrates the feasibility of N-acylation on this scaffold. princeton.edu

| Reagent | Base | Product | Reference |

| Acyl Chloride | Triethylamine | N-Acyl-3-(oxetan-3-yl)pyrrolidine | mdpi.com |

| Di-tert-butyl dicarbonate | DMAP | N-Boc-3-(oxetan-3-yl)pyrrolidine | Inferred from similar syntheses |

Functionalization of Pyrrolidine Carbon Centers

Functionalization of the carbon centers of the pyrrolidine ring in the this compound scaffold can provide access to a diverse range of derivatives. While specific examples for this exact scaffold are not abundant in the literature, methods developed for other pyrrolidine systems can be applied.

For N-Boc protected pyrrolidines, C-H functionalization at the α-position to the nitrogen has been demonstrated. princeton.edu This suggests that N-Boc-3-(oxetan-3-yl)pyrrolidine could be a suitable substrate for similar transformations, allowing for the introduction of substituents at the C2 and C5 positions of the pyrrolidine ring.

Interplay between Oxetane and Pyrrolidine Ring Reactivity

The presence of both the oxetane and pyrrolidine rings within the same molecule leads to an interplay in their reactivity. The basicity of the pyrrolidine nitrogen can influence the stability of the oxetane ring, particularly under acidic conditions. Protonation of the pyrrolidine nitrogen would likely decrease its nucleophilicity, potentially preventing it from acting as an internal nucleophile for oxetane ring-opening.

Conversely, the electron-withdrawing nature of the oxetane ring can influence the basicity of the pyrrolidine nitrogen. This electronic effect can impact the nucleophilicity of the amine and its reactivity in N-alkylation and N-acylation reactions.

The choice of reaction conditions is crucial when derivatizing the this compound scaffold. For instance, reactions that require strongly acidic conditions may lead to the undesired ring-opening of the oxetane. Therefore, reactions on the pyrrolidine moiety are often performed under basic or neutral conditions to preserve the integrity of the oxetane ring. The successful synthesis of N-acylated derivatives like (±)-tert-butyl 2-(oxetan-3-yl)pyrrolidine-1-carboxylate highlights that the pyrrolidine nitrogen can be functionalized without disrupting the oxetane ring when appropriate conditions are employed. princeton.edu

Development of Novel this compound-Based Building Blocks for Chemical Synthesis

The this compound scaffold has emerged as a significant structural motif in modern medicinal chemistry and drug discovery. This framework combines the three-dimensional character of the pyrrolidine ring, a common feature in many FDA-approved drugs, with the beneficial physicochemical properties imparted by the oxetane moiety. nih.govenamine.netchemrxiv.orgacs.org The pyrrolidine ring, being a saturated nitrogen heterocycle, provides a non-planar sp³-hybridized core that allows for efficient exploration of chemical space. nih.govresearchgate.net The incorporation of an oxetane ring can lead to improved metabolic stability and modulated lipophilicity, making the combined scaffold highly attractive for the design of novel therapeutic agents. acs.org Research in this area focuses on the chemical reactivity and derivatization of the this compound core to generate a diverse array of building blocks for chemical synthesis.

The development of these novel building blocks primarily involves the strategic functionalization of either the pyrrolidine nitrogen, the carbon backbone of the pyrrolidine ring, or the oxetane moiety. These derivatizations allow for the introduction of various functional groups and the construction of more complex molecular architectures, including spirocyclic systems.

One key approach to derivatization is the functionalization of the pyrrolidine nitrogen. The secondary amine of the pyrrolidine ring is readily susceptible to a variety of chemical transformations, including N-alkylation, N-acylation, and reductive amination. These reactions enable the introduction of a wide range of substituents, effectively modifying the steric and electronic properties of the scaffold. For instance, constraining the acyclic ethanolamine (B43304) moiety, a common pharmacophore, within a pyrrolidine ring has been shown to maintain functional potency in human β3 adrenergic receptor agonists while improving selectivity and metabolic stability. nih.gov

Another significant strategy involves the modification of the pyrrolidine carbon skeleton. Palladium-catalyzed hydroarylation reactions have been successfully employed to synthesize 3-aryl pyrrolidines, a class of compounds with notable biological activity. chemrxiv.org This method allows for the direct coupling of various aryl groups to the C-3 position of the pyrrolidine ring, creating a library of diverse building blocks.

The construction of spirocyclic systems represents a more advanced derivatization strategy. Spirocycles are conformationally constrained structures that are of great interest in drug design. nih.govchemrxiv.org The [3+2] cycloaddition reaction between an azomethine ylide and a suitable dipolarophile is a powerful method for constructing spiro-pyrrolidine scaffolds. enamine.netresearchgate.netmdpi.com This approach has been utilized to synthesize novel spiro[pyrrolidine-3,3′-oxindoles] and other complex spirocyclic frameworks. nih.govresearchgate.net

Furthermore, derivatization can commence from the oxetane portion of the scaffold. Starting from oxetan-3-one, various functional groups can be introduced at the 3-position. For example, the Strecker synthesis can be used to introduce amino and cyano functionalities, while the Henry reaction allows for the introduction of a nitromethyl group, which can be subsequently reduced to an aminomethyl group. chemrxiv.org These functionalized oxetanes can then serve as precursors for the construction of the pyrrolidine ring, leading to highly substituted this compound derivatives.

The following tables summarize key research findings in the development of novel building blocks based on the this compound scaffold, detailing the synthetic strategies, reaction conditions, and the resulting molecular diversity.

Table 1: Derivatization of the Pyrrolidine Moiety

| Reaction Type | Reagents and Conditions | Resulting Building Blocks | Key Findings |

| N-Functionalization | Alkyl halides, acyl chlorides, or aldehydes with a reducing agent. | N-substituted 3-(oxetan-3-yl)pyrrolidines. | Introduction of diverse substituents on the pyrrolidine nitrogen allows for modulation of biological activity and physicochemical properties. nih.gov |

| Palladium-Catalyzed Hydroarylation | Aryl diazonium salts, Pd catalyst. | 3-Aryl-3-(oxetan-3-yl)pyrrolidines. | Provides direct access to 3-aryl pyrrolidine derivatives, which are privileged structures in various biological contexts. chemrxiv.org |

| Michael Addition | Enones, organocatalyst. | 5-Alkyl-pyrrolidine-3-carboxylic acids (related scaffold). | Organocatalytic enantioselective reactions enable the synthesis of highly enantiomerically enriched pyrrolidine derivatives. rsc.org |

Table 2: Synthesis of Spirocyclic this compound Derivatives

| Reaction Type | Starting Materials | Key Intermediates/Reagents | Resulting Building Blocks | Key Findings |

| [3+2] Cycloaddition | Isatin derivatives, sarcosine, (3-methyleneoxetan). | Azomethine ylide. | Spiro[oxindole-3,3'-pyrrolidinyl]oxetanes. | Efficient method for constructing complex spirocyclic systems with high diastereoselectivity. nih.govresearchgate.netmdpi.com |

| Intramolecular Cyclization | Functionalized oxetan-3-one derivatives. | Di-Grignard or di-lithium reagents. | Spiro[oxetane-3,3'-pyrrolidines]. | Allows for the construction of spirocycles with the oxetane as the central spiro-atom. |

Table 3: Building Blocks from Oxetane-3-one Derivatization

| Initial Reaction | Reagents | Intermediate Product | Subsequent Transformations | Final Building Blocks |

| Strecker Synthesis | TMSCN, dialkylamine. | 3-amino-3-cyano-oxetane. | Hydrolysis, reduction. | Oxetane amino acids and diamines. chemrxiv.org |

| Henry Reaction | Nitromethane, base. | 3-hydroxy-3-(nitromethyl)oxetane. | Reduction of nitro group. | 3-(aminomethyl)-3-hydroxyoxetane. chemrxiv.org |

| Wittig Reaction | Phosphonium ylides. | 3-Methyleneoxetane. | Cycloaddition reactions. | Diverse 3-substituted oxetane spirocycles. |

Stereochemical Considerations in 3 Oxetan 3 Yl Pyrrolidine Chemistry

Enantiomer and Diastereomer Synthesis and Separation Strategies

The synthesis of specific stereoisomers (enantiomers and diastereomers) of 3-(Oxetan-3-yl)pyrrolidine presents a significant synthetic challenge. While the scientific literature lacks detailed protocols for the targeted synthesis of individual enantiomers of this specific compound, general methodologies for the asymmetric synthesis of substituted pyrrolidines offer valuable insights.

One pertinent approach is the desymmetrization of oxetanes , which can lead to the formation of chiral pyrrolidines. organic-chemistry.org This strategy involves the use of a chiral auxiliary or a chiral catalyst to control the stereochemical outcome of the reaction. For instance, the use of a tert-butylsulfinamide chiral auxiliary with an indium triflate catalyst has been shown to produce enantioenriched pyrrolidines with high diastereoselectivity under mild conditions. organic-chemistry.org Another catalytic system employing a chiral phosphoric acid has also demonstrated excellent enantioselectivity in similar transformations. organic-chemistry.org These methods, while not explicitly applied to this compound, represent the current state-of-the-art in the asymmetric synthesis of related structures.

Once a mixture of stereoisomers is obtained, their separation is crucial. Common strategies for the separation of chiral compounds include:

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique that utilizes a chiral stationary phase (CSP) to differentiate between enantiomers. nih.govmdpi.com The choice of CSP, often based on cellulose (B213188) or amylose (B160209) derivatives, is critical for achieving effective separation. nih.gov

Diastereomeric Salt Formation: This classical method involves reacting a racemic mixture with a chiral resolving agent to form diastereomeric salts, which have different physical properties (e.g., solubility) and can be separated by crystallization. dntb.gov.ua

Capillary Electrophoresis (CE): CE, particularly with the addition of chiral selectors like cyclodextrins to the running buffer, offers another effective method for enantiomeric separation. nih.govwvu.edu

The table below summarizes general strategies applicable to the synthesis and separation of chiral pyrrolidines.

| Strategy | Description | Key Considerations |

| Asymmetric Synthesis | Use of chiral auxiliaries, catalysts, or reagents to favor the formation of one stereoisomer over others. organic-chemistry.org | Catalyst/auxiliary selection, reaction conditions (temperature, solvent). organic-chemistry.org |

| Chiral Chromatography | Separation of enantiomers using a chiral stationary phase (CSP) in HPLC or gas chromatography (GC). nih.govmdpi.com | Selection of the appropriate CSP and mobile phase. nih.gov |

| Diastereomeric Resolution | Formation of diastereomeric derivatives that can be separated by conventional techniques like crystallization or chromatography. dntb.gov.ua | Availability of a suitable and cost-effective resolving agent. |

| Enzymatic Resolution | Use of enzymes that selectively react with one enantiomer in a racemic mixture. | Enzyme selectivity, activity, and stability. |

Impact of Stereochemistry on Molecular Conformation and Biological Interactions

The pyrrolidine (B122466) ring is not planar and exists in various puckered conformations, often described as "envelope" or "twist" forms. nih.govresearchgate.net The substituents on the ring significantly influence the preferred conformation. nih.govresearchgate.net For this compound, the relative orientation of the oxetane (B1205548) group (cis or trans to other potential substituents on the pyrrolidine ring) would lock the pyrrolidine ring into a specific pucker, thereby defining the spatial presentation of the molecule's functional groups.

This defined conformation is critical for interactions with biological targets such as enzymes and receptors. mdpi.com Chirality plays a pivotal role in molecular recognition in biological systems. nih.gov Often, only one enantiomer of a chiral drug will bind effectively to its target, while the other may be inactive or even cause undesirable side effects. nih.gov For instance, in a study of a histamine (B1213489) H3 receptor antagonist containing a bipyrrolidinyl structure, the different stereoisomers displayed significantly different binding affinities for the receptor. nih.gov This highlights the principle that the precise stereochemical arrangement is paramount for optimal biological interactions.

The following table outlines the potential impacts of stereochemistry on the properties of a molecule like this compound, based on general principles.

| Property | Impact of Stereochemistry |

| Molecular Conformation | Determines the three-dimensional shape and the spatial orientation of substituents. nih.gov |

| Biological Activity | Often, only one enantiomer exhibits the desired therapeutic effect due to specific interactions with chiral biological targets. mdpi.comnih.gov |

| Pharmacokinetics | Absorption, distribution, metabolism, and excretion can differ between stereoisomers. |

| Toxicity | One enantiomer may be responsible for adverse effects. |

Chiral Recognition Studies involving this compound

Chiral recognition is the process by which a chiral molecule interacts differently with the enantiomers of another chiral compound. This is the fundamental principle behind the biological specificity of stereoisomers and the success of chiral separation techniques. There are currently no published chiral recognition studies specifically involving this compound.

However, the field of chiral recognition is well-established, with various techniques employed to study these interactions. Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents or chiral lanthanide shift reagents is a common method to visualize the different interactions between enantiomers. dntb.gov.ua In such experiments, the NMR signals for the enantiomers in a racemic mixture will be distinct in the presence of the chiral agent.

The principles of chiral recognition are also the basis for the development of chiral sensors and assays. The ability of a chiral host molecule to selectively bind one enantiomer of a guest molecule can be harnessed for analytical purposes, including the determination of enantiomeric excess. nih.gov While specific data for this compound is absent, it is reasonable to assume that its chiral nature would allow it to be distinguished by chiral selectors in analytical systems and to exhibit stereospecific interactions with other chiral molecules.

Computational Chemistry and Molecular Modeling of 3 Oxetan 3 Yl Pyrrolidine

Conformational Analysis and Dynamics of 3-(Oxetan-3-yl)pyrrolidine

Conformational analysis is crucial for understanding the three-dimensional structure of this compound, which dictates its physical, chemical, and biological properties. The pyrrolidine (B122466) ring is known to exhibit two primary puckering modes, often described as "exo" and "endo" envelope conformers. nih.govresearchgate.net The substitution of an oxetane (B1205548) group at the 3-position, along with the inherent flexibility of the five-membered ring, results in a complex conformational landscape.

Computational methods are employed to identify the most stable conformers and the energy barriers between them. Techniques such as Density Functional Theory (DFT) are used to perform geometry optimizations. nih.gov For instance, the B3LYP method combined with a basis set like 6-31G* is a common approach for such calculations. nih.gov By systematically rotating the bonds between the pyrrolidine and oxetane rings and exploring the puckering of both rings, a potential energy surface (PES) can be mapped. The analysis of this surface reveals the low-energy, and therefore most populated, conformations of the molecule. beilstein-journals.org

Molecular dynamics (MD) simulations can further elucidate the dynamic behavior of this compound in different environments, such as in a solvent. These simulations model the atomic movements over time, providing a view of how the molecule transitions between different conformations and how it interacts with its surroundings. nih.gov

Table 1: Illustrative Conformational Energy Profile for a Substituted Pyrrolidine This table presents hypothetical data based on typical findings for substituted prolines and pyrrolidines to illustrate the expected outcomes of a conformational analysis for this compound.

| Conformer | Pyrrolidine Pucker | Dihedral Angle (C2-C3-C(oxetane)-O) | Relative Energy (kcal/mol) |

| A | C4-endo | 175° | 0.00 |

| B | C4-exo | 65° | 1.25 |

| C | C4-endo | -70° | 2.10 |

| D | C4-exo | -170° | 1.80 |

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are essential for understanding the electronic properties of this compound, which govern its stability and reactivity. Methods like DFT are used to calculate key electronic descriptors. nih.gov These calculations typically involve optimizing the molecular structure to find its lowest energy state and then computing various properties. nih.gov

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical stability; a larger gap generally implies higher stability and lower chemical reactivity. mdpi.com

Table 2: Representative Electronic Properties Calculated via Quantum Chemistry This table shows typical electronic property values for a pyrrolidine derivative, illustrating the kind of data obtained from quantum chemical calculations for this compound.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.97 eV | Indicates electron-donating capability mdpi.com |

| LUMO Energy | -2.36 eV | Indicates electron-accepting capability mdpi.com |

| HOMO-LUMO Gap (ΔE) | 4.61 eV | Correlates with chemical stability and reactivity mdpi.com |

| Dipole Moment | ~2.5 D | Measures the polarity of the molecule |

| Total Energy | Varies (e.g., in Hartrees) | Represents the total electronic energy at 0 K |

Docking and Molecular Dynamics Simulations in Biological Systems

The structural features of this compound, particularly its three-dimensional shape and polarity, make it a candidate for interaction with biological macromolecules like proteins. acs.org Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. nih.govresearchgate.net

In a typical docking study, the 3D structure of a target protein is obtained from a repository like the Protein Data Bank. A binding site, or "active pocket," is identified, and the this compound molecule is computationally placed within this site in various orientations and conformations. plos.org A scoring function is then used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. plos.org This process can identify key interactions, such as hydrogen bonds or van der Waals forces, between the ligand and amino acid residues in the protein's active site. nih.gov

Following docking, molecular dynamics (MD) simulations are often performed to assess the stability of the predicted protein-ligand complex over time (e.g., up to 100 nanoseconds). nih.govuniv-tlemcen.dz Analyses of the simulation trajectory, including Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), can confirm whether the ligand remains stably bound in the active site. nih.govplos.org

Table 3: Example Molecular Docking and MD Simulation Results for a Pyrrolidine-based Ligand This table provides an illustrative example of the data generated from docking and MD simulations, as would be expected for this compound interacting with a hypothetical protein target.

| Parameter | Value | Interpretation |

| Docking Score | -7.43 kcal/mol | Predicts a favorable binding affinity with the target protein plos.org |

| Key Interacting Residues | ASP197, HIS299, GLN63 | Amino acids forming hydrogen bonds or other key interactions with the ligand plos.org |

| Average RMSD of Ligand | < 2.0 Å | Indicates the ligand remains in a stable position within the binding site during the simulation plos.orguniv-tlemcen.dz |

| Average RMSF of Active Site Residues | Low (< 1.5 Å) | Suggests that the binding of the ligand does not cause major destabilizing fluctuations in the protein's active site plos.org |

Prediction of Reactivity and Selectivity via Computational Methods

Computational methods can predict the reactivity and selectivity of this compound in chemical reactions. Quantum chemical calculations provide fundamental data to understand its behavior. For instance, the energies of the HOMO and LUMO can predict how the molecule will interact with other reagents. A high HOMO energy suggests it may act as a nucleophile, while a low LUMO energy suggests it may act as an electrophile. mdpi.com

The distribution of electron density and the molecular electrostatic potential (MEP) map can identify the most reactive sites on the molecule. Regions with negative electrostatic potential are prone to attack by electrophiles, while positive regions are susceptible to nucleophilic attack. This information is invaluable for predicting regioselectivity in reactions.

Furthermore, computational modeling can be used to study entire reaction mechanisms. nih.govrsc.org By calculating the energies of reactants, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed. The height of the energy barrier at the transition state (activation energy) determines the reaction rate, allowing chemists to predict which of several possible reaction pathways is most likely to occur, thus determining the kinetic product. beilstein-journals.orgnih.gov

Table 4: Illustrative Reactivity Indices for a Heterocyclic Compound This table shows representative reactivity indices that could be calculated for this compound to predict its chemical behavior.

| Reactivity Index | Definition | Predicted Behavior |

| Global Electrophilicity (ω) | A measure of a molecule's ability to accept electrons | A moderate value would suggest it can act as an electrophile in polar reactions mdpi.com |

| Global Nucleophilicity (N) | A measure of a molecule's ability to donate electrons | A moderate value would suggest it can also participate as a nucleophile mdpi.com |

| Fukui Functions | Indicate the change in electron density when an electron is added or removed | Identify specific atoms within the molecule that are most susceptible to nucleophilic or electrophilic attack |

Applications of 3 Oxetan 3 Yl Pyrrolidine As a Core Scaffold in Drug Discovery and Medicinal Chemistry

Role as Bioisostere and Scaffold in Lead Optimization

The 3-(Oxetan-3-yl)pyrrolidine moiety serves as a versatile building block in lead optimization, a critical phase in drug discovery that aims to refine the biological activity and drug-like properties of a hit compound. The compact, polar, and three-dimensional nature of the oxetane (B1205548) ring, combined with the established utility of the pyrrolidine (B122466) scaffold, makes this combination an attractive tool for medicinal chemists. biorxiv.orgsemanticscholar.org It is often employed as a bioisosteric replacement for other cyclic amines or functional groups to address specific challenges such as metabolic instability, poor solubility, or suboptimal target engagement. The rigid nature of the fused ring system can also help to lock a molecule into a more favorable conformation for binding to its biological target. nih.gov

A primary challenge in drug development is overcoming rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes. nih.gov The introduction of an oxetane ring is a recognized strategy to enhance metabolic stability. nih.gov Oxetanes can be used to replace metabolically labile groups, such as gem-dimethyl or carbonyl functionalities, thereby blocking sites of oxidative metabolism without introducing the lipophilicity that often accompanies traditional blocking groups like methyls. semanticscholar.org The 3-substituted pattern of the oxetane in the this compound scaffold is particularly favored, as this substitution pattern is associated with greater chemical and metabolic stability compared to other substitution patterns. biorxiv.orgsemanticscholar.org While specific data for this compound-containing drugs is limited, a closely related oxetane-bearing kinase inhibitor, UNC2250, was found to have a moderate half-life and clearance, indicating favorable metabolic stability. selleckchem.com This suggests that the incorporation of the oxetane-pyrrolidine scaffold can be a valuable tactic to improve the pharmacokinetic profile of drug candidates.

A drug's solubility and lipophilicity are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. High lipophilicity can lead to poor aqueous solubility, rapid metabolic breakdown, and off-target toxicity. benthamscience.com The oxetane ring is a small, polar motif that can improve aqueous solubility and reduce lipophilicity. nih.gov Its ability to act as a hydrogen bond acceptor, similar to a carbonyl group, enhances interactions with water. nih.gov By replacing more lipophilic groups (e.g., carbocycles) with the this compound scaffold, medicinal chemists can fine-tune the compound's solubility and lipophilicity (LogD) to achieve a better balance of properties required for oral bioavailability. biorxiv.org For instance, the development of the Mer kinase inhibitor UNC2250, which features an oxetane-substituted heterocycle, resulted in a compound with good solubility and reasonable oral bioavailability. selleckchem.com

The three-dimensional shape of a drug molecule is crucial for its ability to bind with high affinity and selectivity to its protein target. The pyrrolidine ring is a non-planar, five-membered heterocycle that provides a rigid, sp³-hybridized core, which is advantageous for exploring chemical space three-dimensionally. The addition of the rigid oxetane ring further constrains the rotational freedom of the scaffold. This conformational restriction can be highly beneficial, as it reduces the entropic penalty of binding and pre-organizes the molecule into a bioactive conformation that fits optimally into the target's binding site. nih.gov In the context of kinase inhibitors, which often target the ATP-binding hinge region, such rigid scaffolds can facilitate crucial hydrogen bond interactions. nih.gov Studies on related inhibitors have shown that intramolecular hydrogen bonds can lead to a "pseudo-cyclization," creating a rigid conformation that enhances binding affinity and selectivity. axonmedchem.com The this compound scaffold can similarly serve to orient key functional groups precisely, thereby optimizing interactions with the target protein.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates to biological activity. In the development of kinase inhibitors, systematic modifications are made to a lead compound to map the chemical space and identify derivatives with improved potency and selectivity. The this compound moiety has been utilized as a core component in such studies for inhibitors of the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases. medchemexpress.comnih.gov

Specific Therapeutic Area Applications of this compound Compounds

The most prominent application of the this compound scaffold is in the development of anticancer agents, specifically as inhibitors of protein kinases. nih.gov Receptor tyrosine kinases (RTKs) are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers. nih.gov The AXL and MER kinases, members of the TAM family, are particularly important targets as their overexpression is linked to tumor growth, metastasis, drug resistance, and poor prognosis in cancers such as non-small cell lung cancer (NSCLC) and breast cancer. nih.govmdpi.comnih.gov Therefore, dual inhibition of AXL and MER is a promising therapeutic strategy. nih.govresearchgate.net

Compounds incorporating the this compound scaffold have been specifically designed and synthesized as potent inhibitors of AXL and MER. These inhibitors typically work by competing with ATP for the kinase's binding site, thereby blocking the downstream signaling pathways that promote cancer cell survival and proliferation. medchemexpress.comnih.gov The data below highlights the potent activity of a representative compound from patent literature featuring this scaffold.

| Compound | Target Kinase | IC₅₀ (nM) |

|---|---|---|

| Example 1 (from WO2014141185A1) | AXL | 14 |

| MER | 4 |

IC₅₀ is the concentration of an inhibitor where the response (or binding) is reduced by half.

The potent, low-nanomolar IC₅₀ values demonstrate that the this compound scaffold can be successfully incorporated into highly active kinase inhibitors, validating its utility in the design of targeted anticancer therapies. medchemexpress.com

Antibacterial and Antimicrobial Agents

The pyrrolidine ring is a foundational structural unit in many compounds exhibiting antimicrobial properties. scispace.comresearchgate.net Its derivatives have been investigated for activity against a spectrum of pathogens, including both Gram-positive and Gram-negative bacteria. nih.govbiointerfaceresearch.com Research into novel pyrrolidine derivatives is driven by the urgent need for new antibiotics to combat the rise of multidrug-resistant bacterial strains. researchgate.net

While direct studies on the antimicrobial activity of this compound itself are not extensively detailed in the provided research, the broader class of pyrrolidine derivatives has shown promise. For instance, studies on various thiazole-based pyrrolidine derivatives have demonstrated selective antibacterial activity. One study found that a 4-F-phenyl derivative was effective against Gram-positive bacteria, specifically Staphylococcus aureus and Bacillus cereus, with minimal toxicity to mammalian cells. biointerfaceresearch.com The difference in activity between Gram-positive and Gram-negative bacteria is often attributed to the outer membrane of Gram-negative bacteria, which acts as a barrier to many antimicrobial compounds. biointerfaceresearch.com

The antimicrobial efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.

| Compound Class | Target Organism | MIC (µg/mL) | Reference |

| Thiazole-pyrrolidine derivative (Compound 11) | S. aureus | 30.53 ± 0.42 (inhibition zone in mm at 400 µg) | biointerfaceresearch.com |

| Thiazole-pyrrolidine derivative (Compound 11) | B. cereus | 21.70 ± 0.36 (inhibition zone in mm at 400 µg) | biointerfaceresearch.com |

| Spiropyrrolidines (Compounds 4a-d) | B. subtilus & S. epidermis | 32 | mdpi.com |

| Prattinin A derivative (Compound 27) | E. coli & P. aeruginosa | 11.7 | mdpi.com |

| Prattinin A derivative (Compound 27) | S. aureus | 23.4 | mdpi.com |

| Azo-pyrrolidine dione (Compound 8) | Bacteria | 16-64 | scispace.com |

| Azo-pyrrolidine dione (Compound 8) | Yeasts | 64-256 | scispace.com |

The data indicates that modifications to the core pyrrolidine structure significantly influence the antimicrobial activity and spectrum. mdpi.com The incorporation of moieties like the azo group (N=N) has been shown to be a key pharmacophore responsible for biological activity in certain derivatives. scispace.com

Modulators of Specific Biological Targets (e.g., Kinases, LXRβ)

The pyrrolidine scaffold is a key component in the design of inhibitors for various protein kinases, which are crucial targets in oncology and immunology. nih.gov Its three-dimensional structure allows for precise orientation of substituents to interact with the complex binding sites of these enzymes. nih.gov

Kinase Inhibitors Derivatives of pyrrolidine have been successfully developed as potent kinase inhibitors. For example, a systematic exploration of the 3-position of the pyrrolidine ring led to the discovery of a 3(S)-thiomethyl pyrrolidine analog that functions as a highly selective ERK inhibitor. nih.gov This compound demonstrated significantly improved pharmacokinetic properties compared to its predecessors, highlighting the impact of substitution at this position. nih.gov

Another significant target is Bruton's Tyrosine Kinase (BTK), which is involved in B-cell signaling pathways. The clinical candidate TAK-020, a selective covalent BTK inhibitor, incorporates a (1-Acryloylpyrrolidin-3-yl)oxy)isoquinolin-3-yl) moiety. This demonstrates the utility of the 3-substituted pyrrolidine scaffold in designing targeted covalent inhibitors for autoimmune diseases and hematologic malignancies. researchgate.net

| Compound/Scaffold | Target Kinase | Application | Key Finding |

| 3(S)-thiomethyl pyrrolidine | ERK1/2 | Oncology | Vastly improved pharmacokinetic profile (rat AUC PK @10 mpk = 26 µM h). nih.gov |

| TAK-020 | Bruton's Tyrosine Kinase (BTK) | Autoimmune Diseases, Oncology | Highly selective covalent BTK inhibitor. researchgate.net |

Neurological Applications

Pyrrolidine derivatives have been extensively investigated for their potential in treating a variety of neurological and central nervous system (CNS) disorders. benthamscience.com The scaffold is present in compounds designed to act as anticonvulsants, analgesics, and modulators of key neurotransmitter systems. nih.gov

Specific 2-oxo-1-pyrrolidine derivatives have been patented for the treatment of neurological disorders, with a particular focus on epilepsy. google.com Furthermore, a patent application describes 3-pyrrolidine-indole derivatives as serotonergic psychedelic agents. iitkgp.ac.in These compounds are designed for the activation of serotonin receptors to treat conditions such as psychosis, mental illnesses, and other neurological disorders. iitkgp.ac.in In another study, a series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives were evaluated, with one lead compound showing potent antiseizure properties in multiple models and significant analgesic effects in pain models. mdpi.com The mechanism of action for this compound is suggested to involve interaction with neuronal voltage-sensitive sodium channels. mdpi.com

Patent Landscape and Commercial Development of this compound-containing Compounds

The therapeutic potential of the pyrrolidine scaffold, and by extension its oxetane-substituted derivatives, is reflected in a robust and growing patent landscape.

Analysis of Patent Filings and Trends

Patents related to pyrrolidine derivatives cover a wide range of therapeutic applications, indicating significant interest from pharmaceutical researchers. A review of patents from the last decade and a half highlights the development of novel synthetic molecules with pyrrolidine scaffolds aimed at creating effective antibacterial agents with minimal side effects. nih.gov

The patent literature includes broad claims for various pyrrolidine compounds and their derivatives, processes for their preparation, and their use in pharmaceutical compositions. google.com Filings often specify the intended therapeutic use, such as the treatment of CNS disorders, bacterial infections, or as kinase inhibitors. google.comiitkgp.ac.ingoogle.com For example, specific patents have been granted for 2-oxo-1-pyrrolidine derivatives for treating neurological disorders like epilepsy. google.com There are also patents for solid oral dosage forms of specific pyrrolidine derivatives intended for uses such as the prevention of preterm labor. google.com This diverse patent activity underscores the versatility of the pyrrolidine core in drug design and the ongoing commercial interest in developing new chemical entities based on this structure.

Regulatory Considerations in Drug Development

The development and commercialization of any new pharmaceutical, including those containing the this compound scaffold, is a complex and highly regulated process. uvm.edu Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent frameworks to ensure the safety and efficacy of new drugs. longdom.org

The regulatory journey begins with extensive preclinical research to assess the pharmacological and toxicological profiles of a drug candidate. longdom.org This involves in vitro and in vivo experiments using cellular and animal models to gather data on safety, metabolic stability, and potential toxicity. longdom.orgnih.gov

Following preclinical studies, the drug developer must submit an Investigational New Drug (IND) application to the regulatory authority before commencing clinical trials in humans. uvm.edu Clinical trials are conducted in multiple phases:

Phase I: Focuses on assessing the safety and pharmacokinetics of the drug in a small group of healthy volunteers. longdom.org

Phase II: Evaluates the drug's initial efficacy and determines the optimal dose range in patients with the target disease. longdom.org

Phase III: Confirms the drug's efficacy in a larger patient population, monitors for adverse effects, and compares it to existing treatments. longdom.org

Throughout this process, developers must adhere to specific guidelines concerning the chemistry, manufacturing, and controls (CMC) of the drug substance to ensure its quality and consistency. fda.gov The FDA's Modernization Act of 1997 was intended to streamline the approval process, but the path to market remains a rigorous, time-consuming, and expensive undertaking. uvm.edu Any new drug must have its benefits clearly outweigh its risks to gain market approval. longdom.org

Advanced Characterization Techniques for 3 Oxetan 3 Yl Pyrrolidine and Its Derivatives

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is an indispensable tool for the precise determination of the elemental composition of 3-(Oxetan-3-yl)pyrrolidine and its derivatives. By providing highly accurate mass measurements, HRMS allows for the confident assignment of molecular formulas.

Detailed Research Findings:

In the analysis of pyrrolidine (B122466) derivatives, HRMS is routinely used to confirm the identity of synthesized compounds. For instance, in the characterization of novel spiro[indane-1,3-dione-1-pyrrolines], HRMS (ESI) was employed to verify the calculated exact mass of the sodium adducts ([M+Na]⁺) of the synthesized molecules, with observed values closely matching the theoretical masses, typically within a few parts per million (ppm) rsc.org. This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

| Compound Type | Ionization Mode | Observed Ion | Calculated m/z | Found m/z | Reference |

| Spiro[indane-2,2'-pyrrole]-1,3-dione derivative | ESI | [M+Na]⁺ | 388.1308 | 388.1311 | rsc.org |

| Bromo-substituted spiro[indene-2,2'-pyrrole]-1,3-dione | ESI | [M+Na]⁺ | 452.0257 | 452.0259 | rsc.org |

| Methoxy-substituted spiro[indene-2,2'-pyrrole]-1,3-dione | ESI | [M+Na]⁺ | 404.1257 | 404.1259 | rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁵N, ¹⁹F NMR, 2D NMR)

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution, providing detailed information about the connectivity of atoms and their spatial relationships. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is typically employed for the complete assignment of all proton and carbon signals in this compound and its derivatives.

Detailed Research Findings:

While a complete, published NMR spectral dataset for the parent this compound is not available in the surveyed literature, the expected chemical shifts can be inferred from related structures. For the pyrrolidine ring, the protons on carbons adjacent to the nitrogen typically appear in the range of δ 2.5-3.5 ppm in the ¹H NMR spectrum, while the other ring protons are found further upfield. In the ¹³C NMR spectrum, the carbons adjacent to the nitrogen resonate around δ 45-60 ppm.

For the oxetane (B1205548) moiety, the methylene (B1212753) protons adjacent to the oxygen atom are expected to appear as triplets around δ 4.5-5.0 ppm in the ¹H NMR spectrum. The methine proton at the point of attachment to the pyrrolidine ring would likely be a multiplet in the region of δ 3.0-4.0 ppm. The corresponding carbons in the ¹³C NMR spectrum would be in the range of δ 70-80 ppm for the methylene carbons and δ 30-40 ppm for the methine carbon.

In a study on the synthesis of new azetidine (B1206935) and oxetane amino acid derivatives, detailed ¹H and ¹³C NMR data were provided for compounds containing a 3-substituted oxetane ring. For example, in methyl {3-[3-(Boc-amino)azetidin-1-yl]oxetan-3-yl}acetates, the oxetane methylene protons were observed as distinct signals, confirming the structure of the four-membered ring mdpi.com.

Furthermore, the use of ¹⁵N and ¹⁹F NMR can be highly informative for derivatives containing these nuclei. ¹⁹F NMR, for instance, is particularly useful for fluorinated derivatives, providing information on the electronic environment of the fluorine atoms.

A comprehensive analysis of related heterocyclic compounds often involves a suite of 2D NMR experiments. For instance, in the complete assignment of ¹H and ¹³C NMR data for 3-[substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones, techniques such as HMQC, HSQC, ¹H-¹H COSY, and HMBC were crucial for unambiguous signal assignment mdpi.com. A similar approach would be essential for the definitive characterization of novel this compound derivatives.

| Nucleus | Functional Group | Expected Chemical Shift (ppm) |

| ¹H | Pyrrolidine CH₂ (adjacent to N) | 2.5 - 3.5 |

| ¹H | Pyrrolidine CH₂ (other) | 1.5 - 2.5 |

| ¹H | Oxetane CH₂ | 4.5 - 5.0 |

| ¹H | Oxetane CH | 3.0 - 4.0 |

| ¹³C | Pyrrolidine CH₂ (adjacent to N) | 45 - 60 |

| ¹³C | Pyrrolidine CH₂ (other) | 25 - 35 |

| ¹³C | Oxetane CH₂ | 70 - 80 |

| ¹³C | Oxetane CH | 30 - 40 |

X-ray Crystallography for Solid-State Structure Elucidation

Single-crystal X-ray diffraction provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. This technique is invaluable for confirming the absolute stereochemistry of chiral centers and understanding intermolecular interactions in the solid state.

Detailed Research Findings:

Although a crystal structure for the parent this compound has not been reported in the reviewed literature, X-ray crystallography has been successfully applied to related pyrrolidine and oxetane-containing molecules. For instance, the crystal structure of 3-hydroxy-3-isobutyl-2-pyrrolidone-5-carboxylic acid, a derivative of pyrrolidone, was determined to establish its relative and absolute configuration nih.gov.

In a study focused on gem-aminals based on morpholine (B109124) and pyrrolidine, single-crystal X-ray diffraction was used to unambiguously assign the structures and to analyze the packing and intermolecular interactions, such as hydrogen bonding mdpi.com. This type of analysis would be highly beneficial for understanding the solid-state properties of this compound and its derivatives, particularly for crystalline salts or co-crystals.

| Compound | Crystal System | Space Group | Key Structural Features | Reference |

| 1,2-di(pyrrolidin-1-yl)ethane | (Not specified) | (Not specified) | Compared with morpholine and piperidine (B6355638) analogues | mdpi.com |

| 3-hydroxy-3-isobutyl-2-pyrrolidone-5-carboxylic acid | Orthorhombic | P2₁2₁2₁ | Determined relative and absolute configuration | nih.gov |

Chiral Chromatography and Spectroscopic Methods for Enantiomeric Purity

Since this compound is a chiral molecule, the determination of its enantiomeric purity is of utmost importance, especially in a pharmaceutical context where different enantiomers can exhibit distinct pharmacological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for separating and quantifying enantiomers.

Detailed Research Findings:

The separation of enantiomers of pyrrolidine derivatives is a well-established field. Chiral stationary phases (CSPs) based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), cyclodextrins, and proteins are commonly used for this purpose nih.govcsfarmacie.cz. The choice of the CSP and the mobile phase is critical for achieving good resolution between the enantiomers.

For many chiral amines and related compounds, derivatization with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column is also a viable strategy. However, direct separation on a CSP is often preferred due to its simplicity.

While specific methods for the chiral separation of this compound are not detailed in the available literature, general approaches for chiral amines and pyrrolidine derivatives are applicable. For example, a review of chiral separations of pharmaceuticals highlights the widespread use of polysaccharide-based CSPs for a variety of drug molecules containing chiral centers nih.gov. The analysis of chiral pyrrolidines has been successfully performed using HPLC with chiral stationary phases, allowing for the determination of enantiomeric excess mdpi.com.

Spectroscopic methods, such as Circular Dichroism (CD), can also be used to assess enantiomeric purity and to determine the absolute configuration of chiral molecules, often in conjunction with computational methods.

| Chiral Separation Technique | Stationary Phase Type | Common Mobile Phases | Application |

| Chiral HPLC | Polysaccharide-based (e.g., Chiralpak, Chiralcel) | Hexane/Isopropanol, Acetonitrile/Methanol with additives | Direct enantioseparation of a wide range of chiral compounds, including amines. nih.gov |

| Chiral HPLC | Cyclodextrin-based | Aqueous buffers with organic modifiers | Enantioseparation of various pharmaceuticals. nih.gov |

| Chiral HPLC (indirect) | Standard achiral (e.g., C18) | Acetonitrile/Water, Methanol/Water | Separation of diastereomeric derivatives. nih.gov |

Future Research Directions and Emerging Trends for 3 Oxetan 3 Yl Pyrrolidine

Development of Novel and Sustainable Synthetic Methodologies

The ongoing demand for structurally diverse and complex drug candidates necessitates the continuous evolution of synthetic chemistry. For 3-(Oxetan-3-yl)pyrrolidine and its derivatives, future efforts will likely concentrate on creating more efficient, scalable, and stereoselective synthetic routes.

Key areas of development include:

Asymmetric Synthesis: Achieving high levels of stereochemical control is crucial, as different stereoisomers of a drug can have vastly different biological activities and safety profiles. nih.gov Future methodologies will likely focus on catalyst-driven processes, such as transition-metal catalysis and organocatalysis, to produce enantiomerically pure this compound derivatives. mdpi.com

Late-Stage Functionalization: The ability to modify complex molecules in the final steps of a synthesis is highly valuable for rapidly generating a library of related compounds for biological screening. Research into C-H functionalization, for instance, could allow for the direct attachment of various functional groups to the oxetane (B1205548) or pyrrolidine (B122466) rings, bypassing the need for lengthy de novo syntheses. nih.gov

Novel Cyclization Strategies: The construction of the core heterocyclic rings remains a central theme. Innovative methods, such as intramolecular cyclizations of uniquely designed linear precursors or photocatalytic approaches like the Paternò–Büchi reaction for oxetane formation, will continue to be explored to improve yields and expand the scope of accessible structures. nih.govnih.gov

| Synthetic Strategy | Description | Potential Advantages |

|---|---|---|

| Asymmetric Catalysis | Use of chiral catalysts to control the stereochemical outcome of a reaction. | Access to single enantiomers, improving therapeutic index. |

| C-H Functionalization | Directly converting a carbon-hydrogen bond into a new functional group. | Increases synthetic efficiency; enables rapid diversification. nih.gov |

| Photoredox Catalysis | Using light to drive chemical reactions, often under mild conditions. | Access to unique reaction pathways; improved sustainability. |

| Flow Chemistry | Performing reactions in a continuously flowing stream rather than a batch. | Improved safety, scalability, and process control. |

Exploration of New Biological Targets and Therapeutic Areas

The pyrrolidine scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in drugs targeting a wide range of diseases, including cancer, central nervous system disorders, and infectious diseases. frontiersin.orgnih.gov The incorporation of the oxetane moiety is known to enhance key drug-like properties. acs.org Consequently, derivatives of this compound are prime candidates for screening against a multitude of biological targets to uncover new therapeutic applications.

Future research will likely investigate the potential of these compounds in areas such as:

Oncology: Developing inhibitors of novel cancer targets, such as specific kinases or protein-protein interactions.

Neuroscience: Designing ligands for receptors and transporters in the brain to treat conditions like depression, anxiety, and neurodegenerative diseases.

Infectious Diseases: Creating new antibacterial, antiviral, and antifungal agents to combat the growing threat of drug resistance. nih.gov

Metabolic Diseases: Exploring the potential to modulate enzymes and receptors involved in conditions like diabetes and obesity. nih.gov

The exploration will be guided by high-throughput screening campaigns and detailed structure-activity relationship (SAR) studies to identify lead compounds for further optimization. frontiersin.org

Integration with Artificial Intelligence and Machine Learning in Drug Design

The convergence of artificial intelligence (AI) and drug discovery is set to revolutionize how new medicines are developed. nih.gov For scaffolds like this compound, AI and machine learning (ML) offer powerful tools to accelerate the design and optimization process.

Emerging trends in this area include:

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound core, tailored to bind to a specific biological target with high affinity and selectivity. tijer.org

Predictive Modeling: ML algorithms can be trained on large datasets to predict the physicochemical properties, bioactivity, and potential toxicity of virtual compounds before they are synthesized. nih.gov This in silico screening significantly reduces the time and cost associated with identifying promising drug candidates. nih.govtijer.org

SAR Exploration: AI can analyze complex structure-activity relationships to identify key molecular features that contribute to a compound's therapeutic effect, guiding medicinal chemists in their optimization efforts. researchgate.net

| AI/ML Application | Function | Impact on Drug Discovery |

|---|---|---|

| Virtual Screening | Rapidly assessing large libraries of virtual compounds for potential activity. nih.gov | Accelerates hit identification and reduces reliance on expensive physical screening. |

| Generative Models | Designing novel molecular structures with desired properties. tijer.org | Expands the accessible chemical space for new drug candidates. |

| ADMET Prediction | Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity. | Allows for early deselection of candidates with poor pharmacokinetic profiles. nih.gov |

| Target Identification | Analyzing biological data to identify and validate new drug targets. tijer.org | Opens up new avenues for therapeutic intervention. |

Green Chemistry Approaches in the Synthesis of this compound and its Derivatives

The pharmaceutical industry is increasingly adopting the principles of green chemistry to minimize its environmental impact. nih.gov Future research into the synthesis of this compound will undoubtedly prioritize the development of more sustainable and eco-friendly processes.

Key green chemistry trends that will shape future synthetic routes include:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives, such as water, supercritical fluids, or bio-based solvents. nih.gov

Catalysis: Emphasizing the use of catalytic reactions, including biocatalysis, which often operate under milder conditions and reduce waste compared to stoichiometric reagents. ethernet.edu.et

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis to reduce reaction times and energy consumption. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. nih.gov

By integrating these principles, the synthesis of this compound and its derivatives can become not only more efficient but also more environmentally responsible, aligning with the broader goals of sustainable development in the chemical industry.

常见问题

Q. Q1. What are the established synthetic routes for 3-(Oxetan-3-yl)pyrrolidine, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound is synthesized via nucleophilic substitution or coupling reactions involving pyrrolidine and oxetane derivatives. A common approach involves introducing the oxetane moiety through a Mitsunobu reaction or palladium-catalyzed cross-coupling, leveraging the oxetane’s strained ring for reactivity . Reaction conditions (e.g., solvent polarity, temperature, and catalyst choice) critically affect stereoselectivity and yield. For example, polar aprotic solvents like DMF enhance nucleophilicity, while lower temperatures (0–5°C) may reduce side reactions, as seen in analogous pyrrolidine syntheses . Characterization typically involves / NMR to confirm regiochemistry and LC-MS for purity assessment (≥95% ).

Q. Q2. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

Methodological Answer: Contradictions in NMR or MS data often arise from conformational flexibility or impurities. For example, oxetane’s strained ring may lead to unexpected coupling constants in NMR. To address this:

Variable Temperature NMR : Identifies dynamic equilibria (e.g., chair-flip in pyrrolidine).

X-ray Crystallography : Resolves absolute configuration, as demonstrated for (E)-3-(pyridin-4-yl)acrylic acid derivatives .

Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict spectroscopic profiles and validate experimental data .

Structure-Activity Relationship (SAR) Studies

Q. Q3. How does the oxetane-pyrrolidine scaffold influence bioactivity in drug discovery?

Methodological Answer: The oxetane ring enhances metabolic stability and solubility via its high polarity and hydrogen-bonding capacity, while the pyrrolidine moiety contributes to conformational rigidity and target binding. For example:

Q. Q4. What experimental strategies mitigate degradation of this compound under acidic conditions?

Methodological Answer: The oxetane ring is prone to acid-catalyzed ring-opening. Mitigation strategies include:

Protective Group Chemistry : Temporarily block reactive sites during synthesis (e.g., tert-butyldimethylsilyl (TBS) groups ).

Formulation Adjustments : Use buffered solutions (pH 7–8) to stabilize the compound in vitro .

Accelerated Stability Studies : Conduct stress testing (40°C/75% RH) with HPLC monitoring to identify degradation products .

Advanced Methodological Challenges

Q. Q5. How can diastereoselective synthesis be achieved for this compound derivatives?

Methodological Answer: Diastereoselectivity is achieved via:

Chiral Catalysts : Use of FeO@SiO/InO nanoparticles to induce asymmetry, as shown in pyrazole-allylidene syntheses .

Steric Control : Bulky substituents on the pyrrolidine nitrogen restrict rotational freedom, favoring one diastereomer (e.g., tert-butyl groups ).

Dynamic Kinetic Resolution : Combine chiral auxiliaries with reversible ring-opening of oxetane .

Data Contradictions in Pharmacokinetic Studies

Q. Q6. How should researchers address discrepancies in bioavailability data for oxetane-containing compounds?

Methodological Answer: Contradictions often stem from variability in:

Assay Conditions : Plasma protein binding assays may underestimate free drug levels. Use equilibrium dialysis instead of ultrafiltration .

Species Differences : Rodent vs. human CYP450 metabolism. Cross-validate with microsomal studies .

Formulation Effects : Nanoparticle encapsulation can artificially enhance bioavailability in vitro vs. in vivo .

Computational and In Silico Approaches

Q. Q8. What are the critical safety considerations for handling this compound in laboratory settings?

Methodological Answer:

Toxicity : Pyrrolidine derivatives may irritate mucous membranes. Use fume hoods and PPE .

Storage : Store under nitrogen at –20°C to prevent oxidative degradation .

Spill Management : Neutralize acidic residues with sodium bicarbonate before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。